25-Doxylcholesterol
25-Doxylcholesterol
A new paramagnetic analogue of cholesterol as a tool for studying molecular interactions of genuine cholesterol.
Brand Name:
Vulcanchem
CAS No.:
109024-15-9
VCID:
VC20784747
InChI:
InChI=1S/C30H50NO3/c1-20(8-7-15-30(6)31(33)27(2,3)19-34-30)24-11-12-25-23-10-9-21-18-22(32)13-16-28(21,4)26(23)14-17-29(24,25)5/h9,20,22-26,32H,7-8,10-19H2,1-6H3/t20-,22+,23?,24-,25?,26?,28+,29-,30?/m1/s1
SMILES:
CC(CCCC1(N(C(CO1)(C)C)[O])C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C
Molecular Formula:
C30H50NO3
Molecular Weight:
472.7 g/mol
25-Doxylcholesterol
CAS No.: 109024-15-9
Cat. No.: VC20784747
Molecular Formula: C30H50NO3
Molecular Weight: 472.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | A new paramagnetic analogue of cholesterol as a tool for studying molecular interactions of genuine cholesterol. |
|---|---|
| CAS No. | 109024-15-9 |
| Molecular Formula | C30H50NO3 |
| Molecular Weight | 472.7 g/mol |
| Standard InChI | InChI=1S/C30H50NO3/c1-20(8-7-15-30(6)31(33)27(2,3)19-34-30)24-11-12-25-23-10-9-21-18-22(32)13-16-28(21,4)26(23)14-17-29(24,25)5/h9,20,22-26,32H,7-8,10-19H2,1-6H3/t20-,22+,23?,24-,25?,26?,28+,29-,30?/m1/s1 |
| Standard InChI Key | VPKXVMQRURBFJA-AQHLAHBHSA-N |
| Isomeric SMILES | C[C@H](CCCC1(N(C(CO1)(C)C)[O])C)[C@H]2CCC3[C@@]2(CCC4C3CC=C5[C@@]4(CC[C@@H](C5)O)C)C |
| SMILES | CC(CCCC1(N(C(CO1)(C)C)[O])C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |
| Canonical SMILES | CC(CCCC1(N(C(CO1)(C)C)[O])C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |
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